LLY-507

Übersicht

Beschreibung

LLY-507 is a potent, selective, and cell-active inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a lysine methyltransferase implicated in cancer progression and other diseases. It exhibits an enzymatic IC₅₀ of <15 nM for SMYD2 and demonstrates >100-fold selectivity over 24 other methyltransferases and non-epigenetic targets . This compound binds to the substrate channel of SMYD2, inhibiting its methylation activity on both histone (e.g., H4K20) and non-histone substrates (e.g., p53 at K370) . Preclinical studies highlight its antiproliferative effects in diverse cancers, including non-small cell lung carcinoma (NSCLC), breast cancer, ovarian clear cell carcinoma (OCCC), and hepatocellular carcinoma (HCC), with IC₅₀ values ranging from 0.6 µM (cellular p53 methylation inhibition) to 10 µM (proliferation assays) .

Vorbereitungsmethoden

LLY-507 wird unter Verwendung einer Reihe chemischer Reaktionen synthetisiert, die wichtige Bausteine wie 3-Methylindol, Methyl-3-cyanbenzoat, 3-(Pyrrolidin-1-yl)propan-1-amin und 1-Brom-2-iodbenzol beinhalten . Der Syntheseweg umfasst mehrere Schritte, darunter nucleophile Substitutions- und Kondensationsreaktionen, unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

LLY-507 unterliegt verschiedenen chemischen Reaktionen, wobei der Schwerpunkt hauptsächlich auf seiner Wechselwirkung mit dem SMYD2-Enzym liegt. Es bindet an die Substratpeptid-Bindungstasche von SMYD2 und hemmt dessen Methyltransferaseaktivität . Die Verbindung ist hochspezifisch für SMYD2 gegenüber anderen Methyltransferasen und Nicht-Methyltransferase-Zielen .

Wissenschaftliche Forschungsanwendungen

Cancer Cell Proliferation Inhibition

LLY-507 has shown significant efficacy in inhibiting the proliferation of various cancer cell lines, including:

- Esophageal Cancer: Demonstrated dose-dependent inhibition in cell lines.

- Liver Cancer: Effective against liver cancer cell lines.

- Breast Cancer: Inhibitory effects noted in breast cancer models.

These findings suggest that this compound can serve as a critical chemical probe for dissecting the role of SMYD2 in cancer biology .

Combination Therapy Potential

Recent studies indicate that this compound may enhance the efficacy of existing therapies. For instance, it has been reported to have an additive effect when combined with olaparib, a PARP inhibitor, in colony formation assays. This suggests potential for this compound as part of combination therapies for more effective cancer treatment strategies .

Nanoparticle Drug Delivery Systems

Innovative research has explored loading this compound onto iron oxide nanoparticles to improve delivery and efficacy against non-small cell lung cancer (NSCLC). This approach aims to enhance the targeting and therapeutic impact of this compound while minimizing systemic toxicity .

Case Study 1: Inhibition of p53 Methylation

A study assessed the impact of this compound on p53 methylation levels in cells overexpressing SMYD2. Results indicated that treatment with this compound significantly reduced mono-methylated p53 levels at concentrations as low as 0.6 μM, confirming its potency in cellular contexts .

Case Study 2: Profiling Off-target Effects

Further profiling of this compound revealed that while it is highly selective for SMYD2, it also exhibits activity against several other methyltransferases. This off-target activity was evaluated using functional screening methods, which highlighted the need for careful consideration in therapeutic applications .

Summary of Findings

This compound represents a promising chemical probe for investigating the biological functions of SMYD2 and its role in oncogenesis. Its applications extend beyond basic research into potential clinical interventions, particularly in combination therapies and advanced drug delivery systems.

| Application Area | Description |

|---|---|

| Cancer Cell Proliferation | Inhibits growth in esophageal, liver, and breast cancer cell lines |

| Combination Therapy | Enhances effects when used with olaparib (PARP inhibitor) |

| Nanoparticle Delivery | Loaded onto iron oxide nanoparticles for targeted delivery in NSCLC |

Wirkmechanismus

LLY-507 exerts its effects by inhibiting the methyltransferase activity of SMYD2. This inhibition prevents the methylation of specific lysine residues on histone and non-histone proteins, thereby affecting gene expression and cellular functions . The compound has been shown to inhibit the monomethylation of p53 at lysine 370, a modification associated with tumorigenesis .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis of SMYD2 Inhibitors

Potency and Selectivity

Key Findings :

- This compound and BAY-598 exhibit the highest enzymatic potency, but this compound has broader preclinical validation in cancer models .

- AZ505 shows weaker SMYD2 inhibition and cross-reactivity with SMYD3, limiting its specificity .

Cellular and In Vivo Efficacy

Antiproliferative Activity

Key Findings :

- This compound shows time-dependent efficacy in breast cancer, with sensitivity increasing fivefold after 7 days of treatment compared to 3–4 days, suggesting SMYD2-dependent epigenetic mechanisms .

In Vivo Tumor Suppression

- This compound-loaded iron oxide nanoparticles (PVA-IONPs) reduced SMYD2 activity by 95% in NSCLC mouse models, suppressing tumor growth and lung injury markers (e.g., emphysema, hemorrhage) .

- BAY-598 and this compound demonstrated comparable anti-schistosomal activity, but this compound has additional validated anticancer applications .

Mechanism of Action and Secondary Effects

Key Findings :

- In gastrointestinal stromal tumors (GIST), this compound synergizes with EZH2 knockdown to enhance senescence and apoptosis, outperforming AZ505 .

Therapeutic Versatility

Key: +++ = Well-validated; + = Limited evidence; – = No data

Biologische Aktivität

LLY-507 is a small molecule inhibitor that selectively targets the protein methyltransferase SMYD2, which has emerged as a significant player in cancer biology, particularly in the context of various malignancies such as esophageal squamous cell carcinoma (ESCC), hepatocellular carcinoma (HCC), and breast cancer. This article provides a comprehensive overview of this compound's biological activity, including its mechanism of action, selectivity, and implications for cancer treatment.

This compound functions primarily by inhibiting SMYD2, which catalyzes the monomethylation of lysine residues on target proteins, including the tumor suppressor p53. The inhibition of SMYD2 results in decreased methylation of p53 at Lys370, which is crucial for its regulatory functions in cell cycle and apoptosis. The compound exhibits a potent inhibitory effect with an IC50 value of less than 15 nM in enzyme assays and around 600 nM in cellular assays .

Selectivity Profile

This compound has been characterized as having a high degree of selectivity for SMYD2 over other methyltransferases and non-methyltransferase targets. In profiling against a panel of 454 kinases and various other receptors, this compound demonstrated over 100-fold selectivity for SMYD2 compared to other targets . However, it is important to note that recent studies have indicated potential off-target activities, with significant inhibition observed against several other proteins at concentrations below 1 µM .

In Vitro Activity

This compound has been shown to inhibit the proliferation of multiple cancer cell lines in a dose-dependent manner. For instance, studies indicated that this compound effectively reduced cell viability in ESCC, HCC, and breast cancer cells. The compound's efficacy was assessed through various assays, including cell viability assays where the IC50 values ranged from 0.5 to 0.71 µg/mL depending on the specific cancer cell line tested .

Case Studies

- Esophageal Squamous Cell Carcinoma (ESCC) : In ESCC models, this compound treatment led to significant reductions in tumor growth and proliferation rates, correlating with decreased levels of p53 methylation.

- Hepatocellular Carcinoma (HCC) : Similar findings were observed in HCC models where this compound inhibited cell growth and induced apoptosis through modulation of p53 activity.

- Breast Cancer : this compound also exhibited anti-proliferative effects against breast cancer cell lines, further supporting its potential as a therapeutic agent in cancers associated with SMYD2 overexpression .

Structural Insights

A co-crystal structure of this compound bound to SMYD2 has been elucidated at a resolution of 1.63 Å. This structural data provides valuable insights into the binding interactions between this compound and SMYD2, facilitating the design of next-generation inhibitors that may enhance therapeutic efficacy while minimizing off-target effects .

Summary Table: Biological Activity Overview

| Parameter | Value |

|---|---|

| Target | SMYD2 |

| Selectivity | >100-fold over other targets |

| IC50 (Enzyme Assay) | <15 nM |

| IC50 (Cell Assay) | ~600 nM |

| Cancer Types Studied | ESCC, HCC, Breast Cancer |

| Mechanism | Inhibition of p53 K370 methylation |

Q & A

Basic Research Questions

Q. What is the molecular mechanism of LLY-507 in inhibiting SMYD2, and how does its selectivity compare to other methyltransferases?

this compound binds competitively to the substrate peptide-binding pocket of SMYD2, as demonstrated by a 1.63-Å resolution co-crystal structure. It occupies the lysine-binding channel via a pyrrolidine group and extends into the SAM/SAH cofactor-binding region, effectively blocking substrate methylation . Selectivity profiling shows >100-fold specificity for SMYD2 over 24 other methyltransferases (including SMYD3 and SUV420H1/2) and minimal off-target activity against 454 kinases, 35 GPCRs, and 3 cytochrome P450 enzymes at >20 μM .

Q. How can researchers validate SMYD2 inhibition by this compound in cellular models?

Key methods include:

- Western blotting : Measure reduction in SMYD2-mediated p53 Lys370 monomethylation (IC₅₀ = 0.6 μM in U2OS cells) .

- ELISA : Quantify global H3K36me2 levels (e.g., in schistosome models) .

- Mass spectrometry : Detect changes in non-histone substrates (e.g., BTF3 methylation) .

- Functional assays : Dose-dependent inhibition of cancer cell proliferation (IC₅₀ <10 μM over 3–7 days in esophageal, liver, and breast cancer lines) .

Advanced Research Questions

Q. What experimental considerations are critical when assessing this compound’s antiproliferative effects across cancer types?

- Time-dependence : Breast cancer cells show 5x increased sensitivity after 7 days vs. 3–4 days, suggesting SMYD2-dependent epigenetic mechanisms require prolonged inhibition .

- Cell line specificity : Ovarian clear cell carcinoma (OCCC) viability paradoxically increases with this compound treatment, potentially due to p53 wild-type status vs. p53-mutant high-grade serous ovarian cancer (HGSOC) .

- Dosing consistency : Use 0.5–7 μM for viability assays, with validation via SMYD2 knockdown to confirm on-target effects .

Q. How does the structural optimization of this compound from AZ505 enhance its potency and cellular permeability?

this compound replaces AZ505’s benzooxazinone with a pyrrolidine group, improving occupancy of the lysine-binding channel. The indole and benzotriazole moieties stabilize interactions with accessory pockets (e.g., Tyr240/258 in SMYD2), boosting potency (IC₅₀ <15 nM vs. AZ505’s ~100 nM) and cell permeability .

Q. What strategies can resolve contradictory findings regarding this compound’s efficacy in cancers with varying p53 status?

- Mechanistic dissection : In p53-wild-type models (e.g., OCCC), combine this compound with p53 activators (e.g., nutlin-3) to unmask SMYD2-p53 pathway dependency .

- Proteomic profiling : Compare histone vs. non-histone substrate methylation (e.g., ERα, HSP90) to identify context-specific SMYD2 roles .

- In vivo validation : Use xenografts of SMYD2-amplified tumors (e.g., esophageal or hepatocellular carcinoma) to confirm antitumor efficacy .

Q. Methodological Guidance

Q. How should researchers optimize this compound treatment duration and dosing in colony-formation assays?

- Use 0.5–1 μM this compound for 7–14 days to account for delayed epigenetic effects in breast cancer models .

- Include a vehicle control (e.g., DMSO) and normalize cell counts to baseline viability (72-h pretreatment) to avoid confounding by initial cytotoxicity .

Q. What in silico tools are recommended for predicting SMYD2-LLY-507 interactions in non-mammalian models?

- Homology modeling : Use templates like SMYD3 (PDB 5EX3) for schistosome SMYD homologs (e.g., Smp_000700) .

- Molecular docking : Validate binding poses using PyMOL or AutoDock, focusing on conserved residues (e.g., His554, Tyr642 in Smp_000700) .

Q. Data Contradiction Analysis

Q. Why do some studies report minimal changes in global histone methylation upon SMYD2 inhibition?

SMYD2 primarily localizes to the cytoplasm and methylates non-histone substrates (e.g., p53, ERα). Global histone methylation (e.g., H4K20) is unaffected, as shown by proteomics in HEK293 and KYSE-150 cells . Focus on tissue-specific histone targets (e.g., H3K36me2 in schistosomes) for relevant readouts .

Eigenschaften

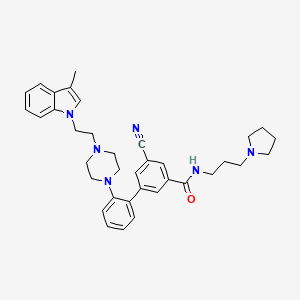

IUPAC Name |

3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYRDVBFYVDJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.